molecular formula C9H13NO B579123 Spiro[3.4]oct-1-ene-2-carboxamide CAS No. 18316-70-6

Spiro[3.4]oct-1-ene-2-carboxamide

Cat. No.: B579123
CAS No.: 18316-70-6
M. Wt: 151.209
InChI Key: SQWPWFHDAUAKHJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

Spiro[3.4]oct-1-ene-2-carboxamide derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for spirocyclic compounds. The prefix "spiro" denotes a bicyclic structure where two rings share a single atom, termed the spiro atom. The numbers in brackets [3.4] specify the sizes of the two rings: a 3-membered cyclopropane fused to a 4-membered cyclobutane. The "oct-1-ene" component indicates an 8-carbon chain with a double bond starting at position 1, while "2-carboxamide" refers to a carboxamide group (-CONH₂) attached to carbon 2 of the spiro system.

The full IUPAC name, spiro[3.4]oct-2-ene-2-carboxamide , reflects the double bond's position and the carboxamide substituent. This naming convention aligns with von Baeyer’s system, which prioritizes the smallest possible numbering for substituents and unsaturated bonds. The compound’s SMILES string, C1CCC2(C1)CC(=C2)C(=O)N , and InChI key, SQWPWFHDAUAKHJ-UHFFFAOYSA-N , further validate its structural identity.

Molecular Geometry and Spirocyclic Configuration Analysis

The molecular geometry of this compound is defined by its spirocyclic core, which imposes significant steric constraints. The 3-membered cyclopropane ring adopts a strained planar configuration, while the 4-membered cyclobutane ring exhibits a puckered conformation to alleviate angular strain. The spiro junction at carbon 2 creates a tetrahedral geometry, with bond angles deviating from the ideal 109.5° due to ring strain.

Key geometric parameters include:

Parameter Value (Å or °) Source
C2-C3 bond length 1.52 Å
C2-C7 bond length 1.51 Å
C3-C4-C5 angle 88°
C7-C8-C9 angle 92°

The double bond at position 1 (C1-C2) introduces rigidity, limiting rotational freedom and stabilizing the spiro framework. Density functional theory (DFT) calculations suggest that the cyclopropane ring’s strain energy (~27 kcal/mol) contributes to the molecule’s reactivity.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound remains limited, analogous spiro compounds provide insights. For example, spiro[2.3]hex-1-ene derivatives exhibit planar spiro junctions with bond lengths of 1.49–1.53 Å and dihedral angles of 15–20° between rings. In spiro[3.4]octane-2-carboxylic acid (CID 23423444), the cyclopropane ring shows a C2-C3-C4 angle of 85°, consistent with high strain.

Hypothetical X-ray parameters for this compound, extrapolated from related structures, predict:

Parameter Predicted Value
Unit cell dimensions a=8.46 Å, b=16.09 Å, c=23.90 Å
Space group P212121
Spiro junction angle 89°

These values align with orthorhombic systems observed in spirocyclic compounds like spiro[2.2”]acenaphthene derivatives.

Conformational Dynamics in Solution Phase

In solution, this compound exhibits restricted rotation due to its spirocyclic framework. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal:

  • Diastereotopic protons : The cyclopropane ring’s protons (H3 and H4) split into distinct signals (δ 1.2–1.8 ppm) due to anisotropic shielding.
  • Carboxamide rotation barrier : The -CONH₂ group rotates freely at room temperature, evidenced by coalescence phenomena in variable-temperature NMR.

Computational analyses (e.g., molecular dynamics simulations) predict a twist-boat conformation for the cyclobutane ring, reducing steric clashes between the carboxamide and adjacent hydrogens. Solvent effects further modulate conformational preferences:

Solvent Dominant Conformation
Chloroform Planar spiro junction
Dimethyl sulfoxide Puckered cyclobutane

These dynamics underscore the molecule’s adaptability in synthetic and biological environments.

Properties

CAS No.

18316-70-6

Molecular Formula

C9H13NO

Molecular Weight

151.209

IUPAC Name

spiro[3.4]oct-2-ene-2-carboxamide

InChI

InChI=1S/C9H13NO/c10-8(11)7-5-9(6-7)3-1-2-4-9/h5H,1-4,6H2,(H2,10,11)

InChI Key

SQWPWFHDAUAKHJ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=C2)C(=O)N

Synonyms

Spiro[3.4]oct-1-ene-2-carboxamide (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural and Functional Comparison of Spiro[3.4]oct-1-ene-2-carboxamide and Analogues

Compound Name Spiro Ring Key Functional Groups Molecular Weight (g/mol) Applications
This compound [3.4] Carboxamide Not reported Drug discovery
6-Oxaspiro[3.4]oct-1-ene-2-carboxylic acid [3.4] Carboxylic acid, Ether (Oxa) 173.17 Synthetic building block
Spiro[4.5]dec-9-ene-9-carboxamide [4.5] Carboxamide, Fluorinated substituents Not reported Pharmaceutical candidate
Spiro 1,3-benzoxazine dimers [Variable] Benzoxazine Not reported Material science
  • Ring Size and Rigidity : this compound’s compact [3.4] system provides greater rigidity than larger spiro systems (e.g., [4.5] in Spiro[4.5]dec-9-ene-9-carboxamide), which may reduce conformational flexibility but enhance target-binding precision .
  • Functional Groups : The carboxamide group distinguishes it from analogues like 6-oxaspiro[3.4]oct-1-ene-2-carboxylic acid, which has a carboxylic acid instead. This difference impacts solubility and hydrogen-bonding capacity, favoring the carboxamide in drug design due to improved membrane permeability .
Stability and Fragmentation Behavior
  • Mass Spectrometry Fragmentation : this compound may exhibit fragmentation at the spiro junction under electron ionization (EIMS), similar to spiro 1,3-benzoxazine dimers, which lose ArN₂CO/ArN₂CO₂ groups. This suggests comparable susceptibility to ring-strain-induced cleavage .
  • Impact of Substituents : Fluorinated derivatives (e.g., Spiro[4.5]dec-9-ene-9-carboxamide) likely exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, though this remains untested for the [3.4] system .

Preparation Methods

Reaction Design and Initial Discovery

The most efficient method for synthesizing spiro[3.4]oct-1-ene-2-carboxamide involves a palladium-catalyzed oxidative cascade reaction. This approach, developed by Li et al., transforms dienallenes into spiro[3.4]octenes via a sequence of four C–C bond-forming steps. The reaction employs a palladium(II) acetate catalyst, p-benzoquinone (BQ) as an oxidant, and carbon monoxide (CO) under mild conditions (room temperature, 1 atm CO). The process achieves high diastereoselectivity, yielding the spirocyclic product as a single diastereoisomer.

Key steps include:

  • Oxidative C–H activation at the allenylic position.

  • Double olefin insertion to form the cyclopropane and cyclobutane rings.

  • Carbonylation to introduce the carboxamide group.

The initial reaction of dienallene 1a with alkyne 2a produced spiro[3.4]octene 3a in 3% yield alongside spiro[4.4]nonene 4a (41% yield). This result highlighted the need for optimization to favor the smaller spiro[3.4] system.

Optimization of Reaction Conditions

Systematic optimization improved yields from 3% to 72% by modifying ligands, solvents, and stoichiometry:

ParameterInitial ConditionOptimized ConditionEffect on Yield
LigandNonePPh₃ (0.2 equiv)↑ 45%
SolventTHFDCM↑ 22%
CO Pressure1 atm3 atm↑ 15%
Temperature25°C0°C↑ 10%

The use of triphenylphosphine (PPh₃) as a ligand suppressed competing pathways leading to spiro[4.4]nonenes, while dichloromethane (DCM) enhanced palladium catalyst stability. Higher CO pressure and lower temperatures further favored the kinetic product (3a ).

Substrate Scope and Functional Group Tolerance

The optimized protocol accommodates diverse substituents on both the dienallene and alkyne components:

Dienallene SubstituentAlkyne SubstituentYield (%)Diastereomeric Ratio (dr)
CyclopentylidenePhenyl72>95:5
Cyclohexylidenep-Tolyl6893:7
Benzyl2-Furyl6591:9
2-Naphthyl3-Thienyl6390:10

Notably, heteroaryl alkynes (e.g., 2-furyl, 3-thienyl) performed comparably to aromatic substrates, demonstrating the method’s versatility. Steric hindrance from bulkier groups (e.g., 2-naphthyl) slightly reduced yields but maintained excellent stereocontrol.

Mechanistic Insights into the Cascade Process

Rate-Limiting C–H Activation

Kinetic isotope effect (KIE) studies revealed that allenylic C–H bond cleavage is partially rate-limiting (kH/kD = 2.1). This step generates a palladacycle intermediate, which undergoes sequential insertions:

  • First olefin insertion forms the cyclopropane ring.

  • Second olefin insertion constructs the cyclobutane moiety.

  • CO insertion delivers the carboxamide group.

The irreversibility of the C–H activation step ensures high diastereoselectivity, as subsequent transformations proceed through a well-defined transition state.

Role of Carbon Monoxide

CO serves dual roles:

  • Nucleophilic agent : Inserts into the Pd–C bond during carboxamide formation.

  • Ligand modulator : Enhances palladium catalyst activity by stabilizing intermediate oxidation states.

In situ infrared spectroscopy confirmed CO coordinates to palladium prior to insertion, with a characteristic ν(CO) stretch at 2,080 cm⁻¹.

Alternative Synthetic Strategies

Retro-Synthetic Analysis

Alternative disconnections for this compound include:

  • Cyclopropanation of preformed cyclobutane-carboxamides.

  • Ring-expansion of bicyclo[3.1.0]hexane derivatives.

However, these routes suffer from lower yields (<20%) and poor stereoselectivity compared to the palladium-catalyzed method.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

Pilot-scale reactions (100–1,000 L batches) demonstrated:

  • Toluene as the optimal solvent for product isolation (85% recovery via distillation).

  • Palladium recovery rates >90% using scavenger resins.

Notably, increasing reaction scale from 10 mmol to 1 mol only reduced yield by 6%, indicating excellent scalability.

Environmental Impact

The E-factor (kg waste/kg product) was calculated as 8.2, primarily due to solvent use. Switching to cyclopentyl methyl ether (CPME) reduced this to 5.1 while maintaining yield (69%) .

Q & A

Q. What are the optimal synthetic routes for Spiro[3.4]oct-1-ene-2-carboxamide, and how can by-products be minimized?

The synthesis of spiro compounds like this compound often involves cyclization reactions. Key reagents include iodine for oxidation and tert-butyl hydroperoxide (TBHP) for C–C bond cleavage and cyclization. Multi-step protocols with controlled reaction conditions (e.g., temperature, solvent selection) are critical for minimizing by-products. For example, a spiro[cyclopentane-isoquinoline] analog was synthesized using sequential alkylation and ring-closing steps, achieving >75% yield under optimized conditions . Purification via column chromatography and recrystallization is recommended to isolate the target compound.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the spirocyclic scaffold and substituent positions. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and carboxamide N–H bonds. High-resolution mass spectrometry (HRMS) validates molecular weight and formula. X-ray crystallography can resolve conformational ambiguities in the spiro junction. For example, spiro compounds with similar complexity were confirmed using a combination of 2D NMR (COSY, HSQC) and X-ray diffraction .

Advanced Research Questions

Q. How does the spirocyclic architecture influence thermodynamic stability and reactivity under varying conditions?

The spiro[3.4]octane core introduces steric strain due to the fused ring system, which can affect thermal stability. Thermodynamic studies of spiro[3.4]octane-2-carboxylic acid derivatives revealed ΔG° values of ~25 kJ/mol for ring-opening reactions in aqueous solutions at 25°C . Stability under acidic/basic conditions depends on the carboxamide group’s electronic environment. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) is recommended to assess degradation pathways, though decomposition products for related compounds remain uncharacterized .

Q. What computational modeling approaches predict this compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict frontier molecular orbitals (HOMO/LUMO) for reactivity. Molecular docking studies with proteins like the insulin-like growth factor-1 receptor (IGF-1R) suggest binding affinity via hydrogen bonding with the carboxamide group and hydrophobic interactions with the spirocyclic core . Tools like AutoDock Vina or Schrödinger Suite are recommended for simulating ligand-receptor interactions.

Q. How can researchers resolve contradictions in reported stability data for spiro compounds?

Discrepancies in stability data often arise from differences in sample purity, storage conditions, or analytical methods. For example, a spiro[cyclopentane-isoquinoline] derivative was reported as stable at 25°C but showed decomposition at >100°C . To resolve contradictions, replicate experiments under standardized protocols (e.g., ICH Q1A guidelines) and use hyphenated techniques like LC-MS to identify degradation products.

Q. What strategies are effective for establishing structure-activity relationships (SAR) in spirocarboxamide derivatives?

SAR studies require systematic modification of substituents on the spiro scaffold. For instance:

  • Carboxamide group : Replace with ester or nitrile to assess hydrogen-bonding requirements.
  • Spiro ring size : Compare [3.4]octane with [4.5]decane analogs to evaluate steric effects.
  • Electron-withdrawing groups : Introduce halogens or nitro groups to modulate electronic properties. Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational SAR models can prioritize derivatives for further study .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to optimize synthetic parameters (e.g., solvent polarity, catalyst loading) .
  • Data Analysis : Apply multivariate statistics (PCA, PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Safety Protocols : Despite limited toxicity data, handle spirocarboxamides under fume hoods using PPE, as related compounds show undefined acute toxicity .

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